molecular formula C18H12N4O2 B13977947 N-(2-Pyridin-3-yl-benzooxazol-5-yl)-nicotinamide

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-nicotinamide

Cat. No.: B13977947
M. Wt: 316.3 g/mol
InChI Key: FXCXWQTZSDJVHN-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a heterocyclic compound that features a benzoxazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with a suitable benzoxazole derivative under specific reaction conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated synthesis platforms can improve reproducibility and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases, thereby blocking signal transduction pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • N-(Pyridin-3-yl)pyridine-2-carboxamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide

Uniqueness

N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is unique due to its benzoxazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H12N4O2

Molecular Weight

316.3 g/mol

IUPAC Name

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H12N4O2/c23-17(12-3-1-7-19-10-12)21-14-5-6-16-15(9-14)22-18(24-16)13-4-2-8-20-11-13/h1-11H,(H,21,23)

InChI Key

FXCXWQTZSDJVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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